molecular formula C10H9NO4 B8597233 Methyl 4-nitro-2-vinylbenzoate

Methyl 4-nitro-2-vinylbenzoate

Cat. No. B8597233
M. Wt: 207.18 g/mol
InChI Key: HTQUSDGCQUGMKU-UHFFFAOYSA-N
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Patent
US09107411B2

Procedure details

15.0 g (72.3 mmol) of methyl 4-nitro-2-vinylbenzoate in 150 ml of methanol were hydrogenated in an autoclave at 5 bar for 15 hours. The solution was filtered through kieselguhr, the solvent was distilled off under reduced pressure, and the residue was chromatographed using silica gel with cyclohexane/ethyl acetate (ratio 3:1) as the eluent. 2.4 g (24% of theory) of methyl 4-amino-2-ethylbenzoate were obtained.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][C:7]([C:8]([O:10][CH3:11])=[O:9])=[C:6]([CH:14]=[CH2:15])[CH:5]=1)([O-])=O>CO>[NH2:1][C:4]1[CH:13]=[CH:12][C:7]([C:8]([O:10][CH3:11])=[O:9])=[C:6]([CH2:14][CH3:15])[CH:5]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C(=O)OC)C=C1)C=C
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered through kieselguhr
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C(=O)OC)C=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 18.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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